An In-depth Technical Guide to the Physical Properties of 3-(2-Aminoethyl)-2-hydroxybenzoic Acid
An In-depth Technical Guide to the Physical Properties of 3-(2-Aminoethyl)-2-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
3-(2-Aminoethyl)-2-hydroxybenzoic acid, a substituted salicylic acid derivative, presents a unique combination of functional groups that portend complex chemical behavior and potential for diverse applications in medicinal chemistry and materials science. The presence of a carboxylic acid, a phenolic hydroxyl group, and an ethylamine side chain on a benzene ring gives rise to a molecule with amphoteric properties and the capacity for intra- and intermolecular hydrogen bonding. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, offering a critical data resource for researchers. Due to the limited availability of experimental data for the free base form, this document also details the properties of its more commonly available hydrobromide salt and provides expert analysis and computational predictions to bridge the knowledge gap.
I. Molecular Structure and Identification
The foundational step in understanding the physical properties of a compound is to establish its precise molecular structure and identifiers.
Chemical Structure
The structure of 3-(2-Aminoethyl)-2-hydroxybenzoic acid consists of a benzoic acid core with a hydroxyl group at the 2-position (ortho to the carboxyl group) and a 2-aminoethyl group at the 3-position.
Nomenclature and Identifiers
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Systematic IUPAC Name: 3-(2-Aminoethyl)-2-hydroxybenzoic acid
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Common Synonyms: 3-(2-Aminoethyl)salicylic acid
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Molecular Formula: C₉H₁₁NO₃
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Hydrobromide Salt: The compound is also available as a hydrobromide (HBr) salt.
II. Experimentally Determined and Predicted Physical Properties
A combination of available data for the hydrobromide salt and computational predictions for the free base provides a holistic view of the compound's physical characteristics.
Physical State and Appearance
The hydrobromide salt of 3-(2-Aminoethyl)-2-hydroxybenzoic acid is described as a yellow to brown solid[1]. The free base is predicted to be a crystalline solid at room temperature, a common characteristic of benzoic acid derivatives.
Molecular Weight
The molecular weight is a fundamental property for any chemical substance.
| Form | Molecular Weight ( g/mol ) | Source |
| Free Base | 181.19 | Calculated |
| Hydrobromide Salt | 262.1 | Sigma-Aldrich[1] |
Melting Point
The melting point is a critical indicator of purity and is influenced by the strength of intermolecular forces. While no experimental melting point for the free base has been reported, we can estimate it based on related structures. For comparison, 3-aminosalicylic acid has a melting point of 240 °C (decomposes). The presence of the flexible ethylamino side chain in our target molecule might lead to a slightly lower melting point compared to its simpler analog.
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3-(2-Aminoethyl)-2-hydroxybenzoic acid (Free Base): Predicted to be a high-melting-point solid, likely in the range of 200-230 °C, with decomposition.
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3-(2-Aminoethyl)-2-hydroxybenzoic acid HBr: Expected to have a higher melting point than the free base due to its ionic character, likely >250 °C, with decomposition.
Solubility
The solubility of 3-(2-Aminoethyl)-2-hydroxybenzoic acid is dictated by its amphoteric nature.
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Water: The presence of the carboxylic acid, phenolic hydroxyl, and amino groups suggests that the compound will exhibit pH-dependent aqueous solubility. It is expected to be sparingly soluble in neutral water but will show increased solubility in both acidic and alkaline solutions due to the formation of the corresponding ammonium salt and carboxylate/phenolate salts, respectively.
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Organic Solvents: Solubility in organic solvents is likely to be moderate. It is predicted to be soluble in polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO and DMF. Its solubility in nonpolar solvents such as hexanes and diethyl ether is expected to be low.
Acidity and Basicity (pKa)
The pKa values are crucial for understanding the ionization state of the molecule in different environments.
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Carboxylic Acid (pKa₁): The pKa of the carboxylic acid group is predicted to be around 3-4. The adjacent hydroxyl group may slightly increase the acidity compared to benzoic acid (pKa ~4.2) due to intramolecular hydrogen bonding that stabilizes the carboxylate anion.
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Phenolic Hydroxyl (pKa₂): The phenolic hydroxyl group is expected to have a pKa of approximately 9-10.
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Ammonium (pKa₃): The conjugate acid of the primary amino group is predicted to have a pKa in the range of 9.5-10.5.
III. Spectroscopic and Spectrometric Characterization (Predicted)
Spectroscopic data provides the definitive structural fingerprint of a molecule. The following are predicted spectral characteristics for the free base form.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, ethyl, and exchangeable protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Broad singlet | 1H | Carboxylic acid proton (-COOH) |
| ~8-10 | Broad singlet | 1H | Phenolic hydroxyl proton (-OH) |
| ~7.0-7.5 | Multiplet | 3H | Aromatic protons |
| ~3.0-3.3 | Multiplet | 2H | Methylene group adjacent to the amino group (-CH₂-NH₂) |
| ~2.8-3.1 | Multiplet | 2H | Methylene group adjacent to the aromatic ring (Ar-CH₂-) |
| Varies | Broad singlet | 2H | Amino protons (-NH₂) |
¹³C NMR Spectroscopy
The carbon NMR will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~170-175 | Carboxylic acid carbon (-COOH) |
| ~155-160 | Aromatic carbon attached to the hydroxyl group (C-OH) |
| ~115-140 | Aromatic carbons |
| ~40-45 | Methylene carbon adjacent to the amino group (-CH₂-NH₂) |
| ~30-35 | Methylene carbon adjacent to the aromatic ring (Ar-CH₂-) |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the various functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3300-3500 | N-H | Stretching (amine) |
| 2500-3300 | O-H | Stretching (carboxylic acid and phenol) |
| 1680-1710 | C=O | Stretching (carboxylic acid) |
| 1580-1620 | C=C | Stretching (aromatic) |
| 1200-1300 | C-O | Stretching (phenol) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak and characteristic fragmentation patterns.
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Molecular Ion (M⁺): m/z = 181
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Key Fragmentation Peaks:
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Loss of H₂O (m/z = 163)
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Loss of COOH (m/z = 136)
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Cleavage of the ethylamine side chain leading to a benzylic cation (m/z = 151) and a fragment corresponding to CH₂NH₂⁺ (m/z = 30).
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IV. Experimental Methodologies for Physical Property Determination
The following section outlines standard experimental protocols for the determination of the key physical properties discussed.
Melting Point Determination
The melting point of a solid sample can be accurately determined using a capillary melting point apparatus.
Caption: A standardized workflow for assessing the solubility of a compound.
pKa Determination by Potentiometric Titration
Potentiometric titration is a reliable method for determining the pKa values of acidic and basic functional groups.
Workflow for pKa Determination
Caption: Workflow for the determination of pKa values via potentiometric titration.
V. Conclusion
3-(2-Aminoethyl)-2-hydroxybenzoic acid is a molecule with significant potential, yet its physical properties are not extensively documented in publicly accessible literature. This guide has consolidated the available experimental data for its hydrobromide salt and provided robust, theory-backed predictions for the physical properties of the free base. The presented data and experimental workflows offer a valuable resource for scientists and researchers, enabling a more informed approach to the handling, formulation, and application of this interesting compound. As with any compound with limited experimental data, it is recommended that these predicted values be experimentally verified.
